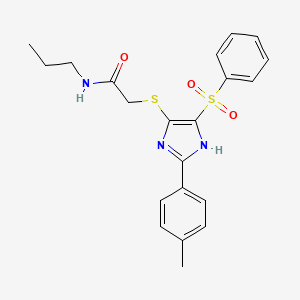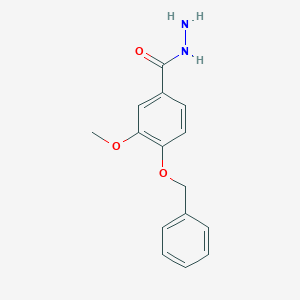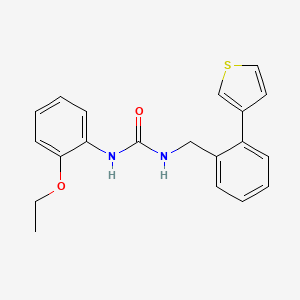![molecular formula C13H17N3O B2403897 2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol CAS No. 1707878-83-8](/img/structure/B2403897.png)
2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The presence of the triazole ring in this compound makes it a significant molecule in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Métodos De Preparación
The synthesis of 2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol can be achieved through various synthetic routes. One common method involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction is typically catalyzed by copper(I) ions and can be carried out in aqueous medium . Industrial production methods often involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Análisis De Reacciones Químicas
2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups.
Aplicaciones Científicas De Investigación
2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being explored for its antimicrobial and antiviral properties.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, depending on the biological context .
Comparación Con Compuestos Similares
Similar compounds to 2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol include other 1,2,3-triazole derivatives. These compounds share the triazole ring structure but differ in their substituents, which can significantly alter their chemical and biological properties. For example:
1,2,3-Triazole: The parent compound with no additional substituents.
4-Phenyl-1,2,3-triazole: A derivative with a phenyl group at the 4-position.
1-Benzyl-1,2,3-triazole: A derivative with a benzyl group at the 1-position.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other triazole derivatives.
Propiedades
IUPAC Name |
2-[1-[(3-methylphenyl)methyl]triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-10-5-4-6-11(7-10)8-16-9-12(14-15-16)13(2,3)17/h4-7,9,17H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWRTZAJXQKLHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(N=N2)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2403818.png)
![2,6-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2403819.png)




![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)
![[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2403830.png)
![6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2403831.png)


![4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2403836.png)
